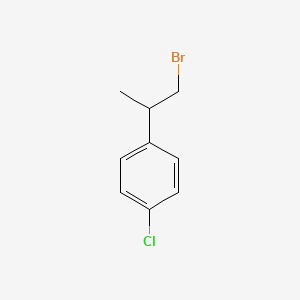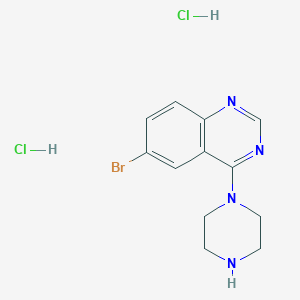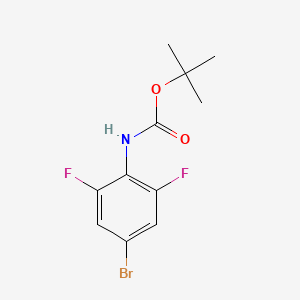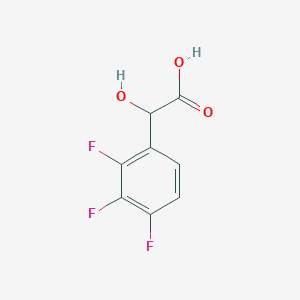
1-(1-bromopropan-2-yl)-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-bromopropan-2-yl)-4-chlorobenzene, also known as 4-chloro-1-bromopropan-2-ylbenzene, is a compound that is used in a variety of scientific research applications. It is a halogenated aromatic compound, with a molecular formula of C7H7BrCl. This compound has been studied for its potential use in medicinal chemistry, organic synthesis, and chemical biology.
Scientific Research Applications
1-(1-bromopropan-2-yl)-4-chlorobenzene has been studied for its potential use in medicinal chemistry, organic synthesis, and chemical biology. It has been used in the synthesis of various compounds, including benzodiazepines and other pharmaceuticals. It has also been used in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase and aromatase. Additionally, this compound has been used in the synthesis of fluorescent dyes and other optical materials.
Mechanism of Action
The mechanism of action of 1-(1-bromopropan-2-yl)-4-chlorobenzene is not fully understood. It is believed to act as a catalyst in a variety of organic reactions, including the formation of benzodiazepines and other pharmaceuticals. Additionally, it may act as a reagent in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase and aromatase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-bromopropan-2-yl)-4-chlorobenzene are not well understood. It is not known to be toxic or to have any adverse effects on humans or other organisms. However, it is important to note that this compound has not been extensively studied and more research is needed to fully understand its effects on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(1-bromopropan-2-yl)-4-chlorobenzene in laboratory experiments is that it is a relatively simple compound to synthesize. Additionally, it is relatively inexpensive and can be used in a variety of applications. The main limitation is that it is not well understood and more research is needed to fully understand its effects on the body.
Future Directions
1-(1-bromopropan-2-yl)-4-chlorobenzene has a variety of potential future applications. These include further research into its potential use in medicinal chemistry, organic synthesis, and chemical biology. Additionally, further research could be done to better understand its biochemical and physiological effects. Finally, this compound could be used as a catalyst in the synthesis of other compounds, such as fluorescent dyes and other optical materials.
Synthesis Methods
The synthesis of 1-(1-bromopropan-2-yl)-4-chlorobenzene is a relatively simple process. It is typically synthesized by reacting 4-chlorobenzene with 1-bromopropan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is often carried out at room temperature and can be completed in a few hours. The resulting product is a white, crystalline solid.
properties
IUPAC Name |
1-(1-bromopropan-2-yl)-4-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTICVIAOUGREAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromopropan-2-yl)-4-chlorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)









![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)


